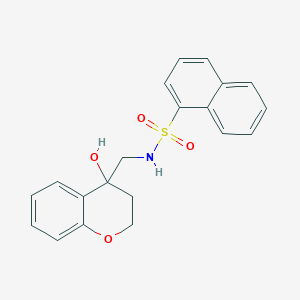N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide
CAS No.: 1396680-60-6
Cat. No.: VC5291207
Molecular Formula: C20H19NO4S
Molecular Weight: 369.44
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1396680-60-6 |
|---|---|
| Molecular Formula | C20H19NO4S |
| Molecular Weight | 369.44 |
| IUPAC Name | N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]naphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C20H19NO4S/c22-20(12-13-25-18-10-4-3-9-17(18)20)14-21-26(23,24)19-11-5-7-15-6-1-2-8-16(15)19/h1-11,21-22H,12-14H2 |
| Standard InChI Key | ZBSZXLNYVXPTKA-UHFFFAOYSA-N |
| SMILES | C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The molecule features a naphthalene-1-sulfonamide group linked via a methylene bridge to a 4-hydroxychroman scaffold. Chroman (2,3-dihydro-1-benzopyran) consists of a benzene ring fused to a partially saturated pyran ring, with the hydroxyl group at position 4 introducing stereochemical complexity. The sulfonamide group (-SO₂NH-) bridges the chroman’s methyl substituent and the naphthalene system, creating a planar and hydrophobic core.
Key Structural Features:
-
Naphthalene sulfonamide: Aromatic system with strong π-π stacking potential .
-
4-Hydroxychroman: Oxygenated bicyclic structure capable of hydrogen bonding .
-
Methylene linker: Enhances conformational flexibility while maintaining structural rigidity.
The IUPAC name N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide reflects these components systematically.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
While no explicit synthesis for this compound is documented, established methods for analogous sulfonamides suggest viable routes:
-
Sulfonylation: React 4-(aminomethyl)-4-hydroxychroman with naphthalene-1-sulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product .
Challenges in Synthesis
-
Steric hindrance: Bulky chroman and naphthalene groups may reduce reaction efficiency.
-
Hydroxyl group stability: Acidic conditions could lead to dehydration; neutral pH is critical .
Physicochemical and Computational Properties
Predicted Molecular Parameters
Using PubChem’s computational tools (as applied to analogs ), key properties include:
Blood-Brain Barrier (BBB) Penetration
The compound’s moderate logP and polar surface area suggest limited BBB permeability (BBB score: 2.1/4.0), aligning with chroman derivatives that exhibit peripheral activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume